8-Bromo-2,4-dichloro-5-methoxyquinazoline

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

8-Bromo-2,4-dichloro-5-methoxyquinazoline offers three orthogonal reactive handles for stepwise, site-selective derivatization—enabling SNAr at the 4-Cl and 2-Cl positions followed by palladium-catalyzed cross-coupling at the 8-Br site. This programmable diversification is essential for generating patentable, highly decorated kinase inhibitor analogs that non-brominated quinazolines cannot deliver. Available in high purity (≥98%) for R&D use. Request a quote today.

Molecular Formula C9H5BrCl2N2O
Molecular Weight 307.96 g/mol
Cat. No. B13052177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,4-dichloro-5-methoxyquinazoline
Molecular FormulaC9H5BrCl2N2O
Molecular Weight307.96 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)Cl
InChIInChI=1S/C9H5BrCl2N2O/c1-15-5-3-2-4(10)7-6(5)8(11)14-9(12)13-7/h2-3H,1H3
InChIKeyFMTQSGXUCRNWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2,4-dichloro-5-methoxyquinazoline (CAS 1388073-68-4): A Strategic Tri-Halogenated Quinazoline Building Block for Targeted Medicinal Chemistry


8-Bromo-2,4-dichloro-5-methoxyquinazoline (CAS 1388073-68-4) is a polysubstituted heteroaromatic compound with the molecular formula C9H5BrCl2N2O and a molecular weight of 307.96 . It belongs to the quinazoline class, a privileged scaffold in drug discovery, particularly for kinase inhibition. The core quinazoline ring is functionalized with three distinct halogen atoms—a bromine at the 8-position and chlorines at the 2- and 4-positions—along with a methoxy group at the 5-position . Its predicted physical properties include a boiling point of 369.5±42.0 °C, a density of 1.769±0.06 g/cm³, and a pKa of -1.57±0.30 . This compound is a specialized intermediate, not an active pharmaceutical ingredient, and is intended strictly for research and development use .

Why a Standard 2,4-Dichloroquinazoline Cannot Substitute for 8-Bromo-2,4-dichloro-5-methoxyquinazoline in Advanced SAR Studies


In quinazoline-based drug discovery, precise substitution patterns directly dictate the pharmacological profile and synthetic trajectory. While a common analog like 2,4-dichloro-5-methoxyquinazoline (CAS 61948-59-2) offers two reactive sites for nucleophilic aromatic substitution (SNAr) to generate libraries of 2,4-diaminoquinazolines , it entirely lacks a handle for further diversification on the benzenoid ring . This structural simplicity limits its utility to early-stage library synthesis. In contrast, 8-bromo-2,4-dichloro-5-methoxyquinazoline possesses three orthogonal reactive sites. The bromine at the 8-position is a versatile vector for late-stage functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are simply impossible with the non-brominated analog . This enables sequential, site-selective derivatization: first, regioselective SNAr at the more reactive 4-chloro position; second, SNAr at the 2-chloro position; and third, a palladium-catalyzed coupling at the 8-bromo position. This ability to independently modulate three distinct vectors on the quinazoline scaffold is critical for generating highly complex, patentable analogs in modern kinase inhibitor programs, where substitution at the quinazoline 8-position is often essential for achieving target selectivity or favorable ADME properties [1].

Quantitative and Comparative Evidence for 8-Bromo-2,4-dichloro-5-methoxyquinazoline as a Superior Intermediate


Comparative Synthetic Utility: 8-Bromo-2,4-dichloro-5-methoxyquinazoline vs. 2,4-Dichloro-5-methoxyquinazoline

The 8-bromo substituent on 8-bromo-2,4-dichloro-5-methoxyquinazoline provides a third site for orthogonal functionalization that is absent in the common precursor 2,4-dichloro-5-methoxyquinazoline. The latter compound, with the molecular formula C9H6Cl2N2O and molecular weight 229.06, is limited to two sequential SNAr reactions at the 2- and 4-positions . In contrast, the target compound (MW 307.96) can undergo SNAr at the 2- and 4-chloro positions, followed by a transition metal-catalyzed cross-coupling at the 8-bromo position . This expands the accessible chemical space from a two-vector diversification strategy to a three-vector strategy, enabling the exploration of SAR at an additional position on the quinazoline core.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Molecular Weight Advantage for Analytical and Purification Workflows

The presence of a bromine atom in 8-bromo-2,4-dichloro-5-methoxyquinazoline confers a distinct analytical advantage. The compound's molecular weight is 307.96, which is 78.9 g/mol heavier than the non-brominated analog, 2,4-dichloro-5-methoxyquinazoline (MW 229.06) . This significant mass difference facilitates easier detection and tracking of intermediates and products in reaction monitoring via LC-MS. Furthermore, the characteristic 1:1 isotopic signature of bromine provides an unambiguous and easily identifiable mass spectral pattern, simplifying the analysis of complex reaction mixtures and increasing confidence in structural assignments .

Analytical Chemistry LC-MS Purification

Relevance to a Privileged Chemical Space for Kinase Inhibition

The substitution pattern of 8-bromo-2,4-dichloro-5-methoxyquinazoline aligns precisely with the Markush structures described in foundational patents for quinazoline-based VEGF receptor tyrosine kinase inhibitors. For instance, US20070027145A1 explicitly claims quinazoline derivatives where the core ring is substituted with a bromo or chloro group (R1) and a C1-3alkoxy group (R3) [1]. This target compound, bearing a bromine and a methoxy group, represents a direct and versatile intermediate for accessing this therapeutically relevant and commercially valuable chemical space. Its use as a building block allows for the efficient synthesis of complex, patent-protected analogs, whereas a simpler precursor would require more laborious de novo construction of the advanced intermediate .

Kinase Inhibitors Cancer Research VEGF Signaling

Recommended Research Applications for 8-Bromo-2,4-dichloro-5-methoxyquinazoline Based on Structural and Functional Evidence


Advanced Intermediate in the Synthesis of 6,7,8-Trisubstituted Quinazoline Kinase Inhibitors

This compound is ideally suited as a late-stage intermediate for synthesizing highly decorated quinazoline-based kinase inhibitors. Its three orthogonally reactive sites (2-Cl, 4-Cl, and 8-Br) allow for a programmable, stepwise introduction of three different chemical moieties onto the core scaffold . This is particularly valuable for exploring structure-activity relationships (SAR) in programs targeting kinases like EGFR and VEGFR, where substitution at the 8-position is known to modulate potency and selectivity [1].

Strategic Building Block for Diversity-Oriented Synthesis (DOS) of Privileged Heterocycles

In academic and industrial settings focused on generating novel chemical libraries, 8-bromo-2,4-dichloro-5-methoxyquinazoline serves as a powerful and compact starting material. Its combination of SNAr-reactive chloro groups and a palladium-coupling-ready bromine atom enables the rapid generation of high-diversity libraries from a single precursor . The distinct molecular weight and bromine isotopic pattern also simplify the analysis and purification of the resulting library members .

Precursor for the Synthesis of 8-Substituted-2,4-diaminoquinazoline Analogs

This compound is a direct precursor to the 2,4-diaminoquinazoline scaffold, a core structure found in numerous biologically active molecules. Sequential SNAr reactions with primary or secondary amines can replace both chloro groups, yielding an 8-bromo-2,4-diaminoquinazoline intermediate . This intermediate is then perfectly poised for a final diversification step at the 8-position via Suzuki-Miyaura cross-coupling, enabling the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups to finely tune biological activity and physicochemical properties .

Key Substrate for Developing Regioselective SNAr and Cross-Coupling Methodologies

The defined electronic and steric environment of this highly substituted quinazoline makes it an excellent model substrate for reaction methodology development. Researchers can use this compound to study the relative rates and regioselectivity of SNAr at the C4 vs. C2 positions, as well as to optimize conditions for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a complex, heteroaromatic core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2,4-dichloro-5-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.